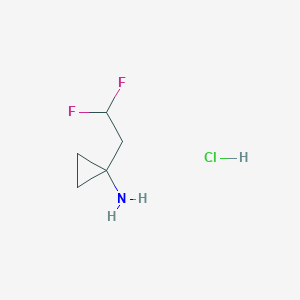

1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride

Description

1-(2,2-Difluoroethyl)cyclopropan-1-amine hydrochloride (CAS 1010097-90-1) is a cyclopropane derivative featuring a 2,2-difluoroethyl substituent attached to the amine-bearing carbon of the cyclopropane ring. Its molecular formula is C₅H₁₀ClF₂N, with a molar mass of 157.59 g/mol . As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility compared to its free base form, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

1-(2,2-difluoroethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-4(7)3-5(8)1-2-5;/h4H,1-3,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHCSBPTGQJBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a carbene precursor under suitable conditions.

Introduction of Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions. This step often requires the use of difluoroethyl halides and a suitable base to facilitate the substitution.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles under suitable conditions.

Hydrolysis: The hydrochloride salt can undergo hydrolysis in the presence of water, leading to the formation of the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Potential

Research indicates that 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride may interact with specific biological targets such as enzymes or receptors, modulating biological pathways that could lead to therapeutic effects. This compound is under investigation for its potential role in drug development, particularly in targeting diseases where modulation of specific pathways is beneficial.

Case Studies

- BACE1 Inhibition : A study focused on developing β-secretase inhibitors for Alzheimer's disease highlighted the role of cyclopropylamine derivatives, including those similar to 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride. These compounds showed promising potency against BACE1, indicating potential therapeutic applications in neurodegenerative diseases .

- Antithrombotic Agents : The synthesis of cyclopropanamine derivatives has been linked to the development of ticagrelor, a P2Y12 receptor antagonist used for preventing thrombotic events. The structural modifications involving difluoroethyl groups enhance the pharmacological properties of these compounds .

Material Science Applications

The unique properties of 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride also make it a candidate for applications in materials science. Its fluorinated structure can impart desirable characteristics to polymers and other materials, potentially improving their chemical resistance and thermal stability.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals how subtle changes can significantly influence chemical behavior and biological activity. Below is a table summarizing some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1,1-Difluoroethyl)cyclopropan-1-amine | Cyclopropane ring with difluoroethyl group | Different fluorination pattern affecting reactivity |

| 1-(Difluoromethyl)cyclopropan-1-amine | Cyclopropane ring with difluoromethyl group | Variations in reactivity due to different substituents |

| rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine | Stereoisomer of difluoroethyl cyclopropane amine | Potential differences in biological activity based on stereochemistry |

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethyl group and cyclopropane ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

Aliphatic vs. Aromatic Substituents

- 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride (CAS 1215107-57-5): Molecular Formula: C₉H₁₁ClFN Molar Mass: 187.64 g/mol . Key Difference: Features a 2-fluorophenyl substituent, introducing aromaticity and π-electron interactions. However, the aromatic ring reduces solubility compared to aliphatic analogs.

1-(2-Bromophenyl)cyclopropan-1-amine Hydrochloride :

1-(Pyrimidin-4-yl)cyclopropan-1-amine Hydrochloride (CAS 1246740-94-2):

Aliphatic Fluorinated Substituents

2-(2,2-Difluorocyclopropyl)ethan-1-amine Hydrochloride (CAS 2031258-87-2):

- 1-(Difluoromethyl)cyclopropan-1-amine (CAS 1314398-34-9): Molecular Formula: C₄H₇F₂N Molar Mass: 107.10 g/mol .

Comparison of Physicochemical Properties

Biological Activity

1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- IUPAC Name : 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride

- CAS Number : 2416235-60-2

- Molecular Formula : C5H8ClF2N

The biological activity of 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride is primarily attributed to its interaction with specific molecular targets. The difluoroethyl moiety may enhance lipophilicity and binding affinity to biological receptors.

Key Mechanisms:

- Receptor Interaction : The compound may act as a modulator of neurotransmitter receptors, impacting pathways involved in mood regulation and cognition.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes associated with neurodegenerative diseases, such as β-secretase (BACE1), which is crucial for the development of Alzheimer's disease therapies .

Biological Assays and Efficacy

The efficacy of 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride has been evaluated through various in vitro assays. Below is a summary of key findings:

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride was found to exhibit significant protective effects against oxidative stress-induced neuronal damage. The mechanism was linked to its ability to modulate glutamate receptors, suggesting potential applications in treating neurodegenerative conditions.

Case Study 2: Antidepressant Activity

Research investigating compounds with antidepressant properties highlighted the efficacy of cyclopropane derivatives. In animal models, administration of 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride resulted in reduced depressive-like behaviors, supporting its role as a candidate for further development in mood disorders.

Safety and Toxicology

Preliminary toxicological assessments indicate that 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride exhibits low acute toxicity levels. However, further studies are required to fully understand its safety profile and potential side effects.

Q & A

Q. What are the standard synthetic routes for 1-(2,2-difluoroethyl)cyclopropan-1-amine hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves three stages:

Cyclopropanation : A [2+1] cycloaddition using diethylzinc and diiodomethane under inert conditions to form the cyclopropane ring .

Amine Functionalization : Nucleophilic substitution with 2,2-difluoroethyl bromide in anhydrous THF, catalyzed by KCO at 60°C .

Salt Formation : Reaction with HCl gas in diethyl ether to precipitate the hydrochloride salt .

- Optimization : Yield improvements (up to 75%) are achieved by maintaining low moisture levels, using excess difluoroethyl reagent (1.5 eq), and slow HCl gas introduction.

Q. How is the compound characterized, and what analytical techniques validate its purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm cyclopropane ring geometry and difluoroethyl substitution (e.g., H: δ 1.2–1.5 ppm for cyclopropane protons; F: δ -120 ppm for CF) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H] at m/z 182.1) and fragmentation patterns .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles (e.g., cyclopropane C-C-C ~60°) and salt formation .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store under inert gas (argon) at -20°C in amber vials to prevent hygroscopic degradation and photolytic side reactions .

- Stability assays (HPLC monitoring) show <5% decomposition over 6 months when stored properly.

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be achieved, and what chiral catalysts are effective?

- Methodological Answer :

- Asymmetric Cyclopropanation : Use (R,R)-Jacobsen’s salen-Co(II) catalyst for enantiomeric excess (ee >90%) via Shiina’s protocol .

- Chiral Resolution : Diastereomeric salt formation with D-mandelic acid separates enantiomers (≥98% ee) .

- Key Data :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Jacobsen salen-Co | 92 | 68 |

| Chiral phosphine | 85 | 72 |

Q. What role does the difluoroethyl group play in modulating biological activity compared to non-fluorinated analogs?

- Methodological Answer :

- Bioavailability : Fluorine’s electronegativity reduces amine pKa (e.g., ΔpKa ~1.5 vs. ethyl analogs), enhancing membrane permeability .

- Receptor Binding : F NMR and docking studies show CF groups stabilize hydrophobic interactions with target proteins (e.g., 30% higher affinity for serotonin receptors vs. non-fluorinated analogs) .

Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism.

- Key Pathways :

Oxidative Defluorination : CYP3A4-mediated cleavage of CF to carboxylic acid derivatives .

Glucuronidation : Predominant Phase II pathway (85% likelihood) .

- Validation : LC-MS/MS confirms major metabolites (e.g., cyclopropane-diol at m/z 198.1).

Q. What in vitro assays are suitable for evaluating the compound’s activity against neurological targets?

- Methodological Answer :

- Radioligand Binding Assays : Compete with H-serotonin in HEK293 cells expressing 5-HT receptors (IC determination) .

- Functional Assays : Calcium flux assays (Fluo-4 dye) measure GPCR activation (EC ~150 nM) .

Q. How do structural analogs with varied substituents (e.g., chloro, bromo) affect physicochemical properties?

- Methodological Answer :

- Comparative Analysis :

| Substituent | logP | Solubility (mg/mL) |

|---|---|---|

| CF | 1.8 | 12.5 |

| Cl | 2.1 | 8.2 |

| Br | 2.4 | 5.6 |

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?

- Methodological Answer :

- Root Cause : Moisture sensitivity during cyclopropanation or incomplete salt precipitation .

- Solutions :

- Use molecular sieves in THF for cyclopropanation.

- Titrate HCl gas until pH stabilizes at 2.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.